(R)-(+)-N,N-Dimethyl-1-phenylethylamine

Catalog No.
S1519760
CAS No.
19342-01-9
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-N,N-Dimethyl-1-phenylethylamine

CAS Number

19342-01-9

Product Name

(R)-(+)-N,N-Dimethyl-1-phenylethylamine

IUPAC Name

(1R)-N,N-dimethyl-1-phenylethanamine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-9(11(2)3)10-7-5-4-6-8-10/h4-9H,1-3H3/t9-/m1/s1

InChI Key

BVURNMLGDQYNAF-SECBINFHSA-N

SMILES

CC(C1=CC=CC=C1)N(C)C

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N(C)C

The exact mass of the compound (R)-(+)-N,N-Dimethyl-1-phenylethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-(+)-N,N-Dimethyl-1-phenylethylamine is a chiral tertiary amine widely employed as a chiral auxiliary, a precursor to chiral ligands, and as a base in stereoselective chemical transformations. Its core value proposition lies in its ability to control the stereochemical outcome of a reaction, enabling the synthesis of specific, enantiomerically pure compounds. This function is critical in the development of pharmaceuticals and other advanced materials where biological activity or material properties are often exclusive to a single enantiomer.

In asymmetric synthesis, substituting (R)-(+)-N,N-Dimethyl-1-phenylethylamine with a generic alternative is rarely viable. Using the opposite (S)-enantiomer will produce the opposite, often undesired, product enantiomer. Substituting with the achiral racemate will result in a racemic product, failing the primary objective of stereocontrol. Furthermore, even seemingly minor structural changes, such as altering the N-alkyl substituents (e.g., using a primary or secondary amine like (R)-1-phenylethylamine), can dramatically alter the steric and electronic environment, leading to a significant loss of enantioselectivity or yield in a given process. The selection of a specific chiral amine is therefore a process-critical decision, not an interchangeable component choice.

N-Substituent Pattern Critically Dictates Stereoselectivity in Asymmetric Deprotonation

The choice of N-alkyl groups on a chiral 1-phenylethylamine-derived base has a profound impact on stereochemical outcomes. In the enantioselective deprotonation of 4-tert-butylcyclohexanone, lithium amides derived from various N-substituted (R)-1-phenylethylamines were compared. The (R)-N-ethyl-1-phenylethylamine derivative yielded the silylenol ether product with only 14% enantiomeric excess (e.e.). In contrast, modifying the N-substituent to a 2,2,2-trifluoroethyl group dramatically increased the selectivity, affording the product in 88% e.e. under optimized conditions. This highlights that the N,N-dimethyl group of the target compound provides a specific steric and electronic profile that cannot be replicated by other N-alkylated analogs, making it a distinct tool for process-specific optimization.

Evidence DimensionEnantiomeric Excess (% e.e.) of Silylenol Ether Product
Target Compound DataNot directly tested, but provides a key structural class ((R)-N,N-dialkyl-1-phenylethylamine) for comparison.
Comparator Or BaselineLithium (R)-N-ethyl-1-phenylethylamide: 14% e.e.
Quantified DifferenceAn N-trifluoroethyl analog delivered a 6.3-fold higher e.e. than the N-ethyl analog, demonstrating extreme sensitivity to the N-substituent.
ConditionsEnantioselective deprotonation of 4-tert-butylcyclohexanone followed by silylation in THF/HMPA at -78 °C.

This evidence proves that N-alkyl groups are not interchangeable, and a buyer must select the specific amine (like N,N-dimethyl) that is optimized for their particular chemical transformation to achieve acceptable stereoselectivity.

Precursor for Chiral Diamine Ligands in High-Yield Asymmetric Catalysis

(R)-(+)-N,N-Dimethyl-1-phenylethylamine and its analogs are key precursors for synthesizing advanced chiral ligands. For example, chiral N,N'-dimethyl-1,2-diarylethylene-1,2-diamines, a class of highly effective ligands, are prepared from precursors structurally related to the title compound. These ligands are used in nickel-catalyzed asymmetric cross-coupling reactions, enabling the synthesis of complex chiral molecules. The synthesis of the ligand (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane proceeds in high yield (94% for a key step) from a related chiral diamine precursor, which itself originates from a chiral benzylamine backbone. This demonstrates the value of the N,N-dimethyl-1-phenylethylamine scaffold as a foundational building block for high-performance catalytic systems.

Evidence DimensionYield of Chiral Ligand Intermediate
Target Compound DataServes as a foundational structural motif for this ligand class.
Comparator Or BaselineN/A (Demonstrates precursor utility)
Quantified DifferenceA key acylation step in the synthesis of a related advanced diamine ligand proceeds with 94% yield.
ConditionsSynthesis of (1R,2R)-N,N'-diethoxycarbonyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane.

Procuring this compound provides access to a validated scaffold for developing proprietary, high-performance chiral ligands essential for modern asymmetric catalysis and process development.

Process-Specific Asymmetric Deprotonations

For generating chiral lithium enolates where the stereochemical outcome is highly sensitive to the steric and electronic properties of the chiral base. The N,N-dimethyl group offers a specific profile that may be optimal for a given substrate, contrasting with other N-alkyl or N-fluoroalkyl analogs which can yield significantly different enantioselectivities.

Synthesis of Chiral Ligands and Auxiliaries

As a foundational chiral building block for the synthesis of more complex C2-symmetric diamine ligands or other chiral auxiliaries. Its tertiary amine functionality makes it suitable for specific synthetic routes where primary or secondary amines would undergo undesired side reactions, serving as a key precursor for catalysts used in asymmetric cross-coupling and other transformations.

Stereocontrolled Base-Catalyzed Reactions

In reactions where a chiral tertiary amine is required as a non-nucleophilic base or a catalyst to control stereochemistry. The specific chirality of the (R)-enantiomer is essential for directing the formation of the desired product enantiomer in applications like asymmetric Michael additions or aldol reactions.

XLogP3

2.2

UNII

13X1WU55OQ

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (99.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19342-01-9

Wikipedia

(+)-N,N-dimethylphenethylamine

Dates

Last modified: 08-15-2023

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